

In-Depth Technical Guide: The Synthesis Pathway of BR351

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Compound of Interest		
Compound Name:	BR351 precursor	
Cat. No.:	B11930906	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), particularly showing favorable affinities for MMP-2 and MMP-9.[1] It has been investigated as a potential radiotracer for Positron Emission Tomography (PET) to enable non-invasive molecular imaging of activated MMPs.[1] Elevated MMP activity is associated with numerous pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This guide provides a detailed overview of the synthesis pathway for BR351, focusing on the chemical methodologies, experimental protocols, and relevant quantitative data, primarily based on the radiosynthesis of its 18F-labeled analogue, [18F]BR351, as described in the scientific literature.

BR351 Synthesis Pathway Overview

The synthesis of BR351 involves a multi-step process, culminating in the final molecule. The radiolabeled version, [18F]BR351, is synthesized from a precursor molecule. The general approach involves the preparation of a suitable precursor, followed by a radiolabeling step and subsequent purification.

Quantitative Data Summary



The following table summarizes the key quantitative data associated with the radiosynthesis of [18F]BR351.

Parameter	Value	Reference
Radiochemical Yield (non- decay corrected)	11 ± 2%	Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats
Radiochemical Purity	>95%	Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats
Molar Activity (at end of synthesis)	90–220 GBq/μmol	Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats

Experimental Protocols

The following sections detail the experimental methodologies for the key stages in the synthesis of [18F]BR351.

Precursor Synthesis

The synthesis of the **BR351 precursor** is a critical initial step. While the specific multi-step synthesis of the non-radioactive precursor is not detailed in the provided search results, it logically involves standard organic chemistry techniques to construct the core structure of the MMP inhibitor, including the functional group that will be replaced by the radioisotope in the final step.

Radiosynthesis of [18F]BR351

The radiosynthesis of [18F]BR351 is achieved through a nucleophilic substitution reaction on the precursor molecule. The general protocol is as follows:

• [18F]Fluoride Production: The [18F]fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.



- [18F]Fluoride Activation: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation to obtain the reactive, anhydrous [18F]fluoride complex.
- Radiolabeling Reaction: The dried [18F]fluoride complex is reacted with the BR351
 precursor in a suitable organic solvent (e.g., dimethyl sulfoxide) at an elevated temperature.
 The reaction time is optimized to maximize the incorporation of the [18F]fluoride into the precursor molecule.
- Purification: The crude reaction mixture containing [18F]BR351 is purified using semipreparative high-performance liquid chromatography (HPLC) to separate the desired product from unreacted [18F]fluoride and other impurities.
- Formulation: The purified [18F]BR351 fraction is collected, and the HPLC solvent is removed. The final product is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Quality Control

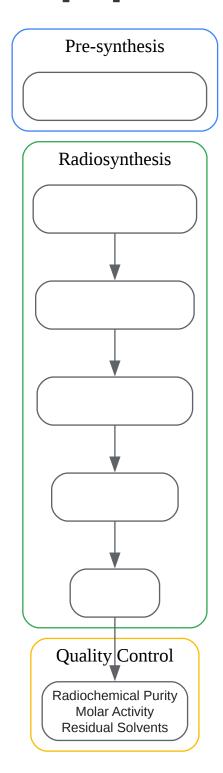
The final formulated [18F]BR351 undergoes rigorous quality control to ensure its suitability for PET imaging. This includes:

- Radiochemical Purity: Assessed by analytical HPLC to confirm the absence of radioactive impurities.
- Molar Activity: Determined by measuring the radioactivity and the molar concentration of the compound.
- Residual Solvents: Analysis to ensure that the levels of any residual organic solvents from the synthesis are within acceptable limits.
- Sterility and Endotoxin Testing: To ensure the final product is safe for injection.

Visualizations



Synthesis Workflow for [18F]BR351

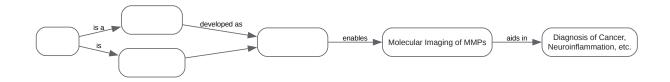


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Caption: A high-level workflow diagram illustrating the key stages in the synthesis and quality control of [18F]BR351.

Logical Relationship of BR351 to its Application



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References

- 1. cancer-research-network.com [cancer-research-network.com]
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